molecular formula C11H9F3O2 B13109240 5-(Trifluoromethoxy)-3,4-dihydronaphthalen-1(2h)-one

5-(Trifluoromethoxy)-3,4-dihydronaphthalen-1(2h)-one

Cat. No.: B13109240
M. Wt: 230.18 g/mol
InChI Key: NLDBOMIOHKAWJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Trifluoromethoxy)-3,4-dihydronaphthalen-1(2H)-one is a compound that features a trifluoromethoxy group attached to a dihydronaphthalenone core. The trifluoromethoxy group is known for its unique properties, including high electronegativity and lipophilicity, which make it valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the trifluoromethoxylation of a suitable precursor using innovative reagents that facilitate the reaction . The reaction conditions often require the use of specific catalysts and controlled environments to ensure the stability of the trifluoromethoxy group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(Trifluoromethoxy)-3,4-dihydronaphthalen-1(2H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts that facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .

Scientific Research Applications

5-(Trifluoromethoxy)-3,4-dihydronaphthalen-1(2H)-one has several scientific research applications:

Mechanism of Action

The mechanism by which 5-(Trifluoromethoxy)-3,4-dihydronaphthalen-1(2H)-one exerts its effects involves interactions with molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s binding affinity to specific receptors or enzymes, thereby modulating their activity. This can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Trifluoromethoxy)-3,4-dihydronaphthalen-1(2H)-one is unique due to its dihydronaphthalenone core, which provides additional structural complexity and potential for diverse chemical reactivity compared to simpler trifluoromethoxy compounds .

Properties

Molecular Formula

C11H9F3O2

Molecular Weight

230.18 g/mol

IUPAC Name

5-(trifluoromethoxy)-3,4-dihydro-2H-naphthalen-1-one

InChI

InChI=1S/C11H9F3O2/c12-11(13,14)16-10-6-2-3-7-8(10)4-1-5-9(7)15/h2-3,6H,1,4-5H2

InChI Key

NLDBOMIOHKAWJS-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC=C2OC(F)(F)F)C(=O)C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.